molecular formula C18H19NO5S3 B14952865 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14952865
M. Wt: 425.5 g/mol
InChI Key: XHYYLLMFWGPQRY-YBEGLDIGSA-N
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Description

The compound “(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolidinone core: This can be achieved through the reaction of a thioamide with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzylidene group: This step often involves a condensation reaction between the thiazolidinone and an aldehyde or ketone.

    Functionalization of the tetrahydrothiophene ring: This might involve oxidation reactions to introduce the sulfone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups or double bonds within the molecule.

    Substitution: Various nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

Compounds with thiazolidinone cores have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound might be investigated for similar applications.

Industry

In the industrial context, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like this often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Benzylidene derivatives: Often studied for their antimicrobial and anticancer activities.

    Sulfones: Used in various pharmaceutical applications.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which can confer a distinct set of chemical and biological properties. Its specific structure might offer advantages in terms of potency, selectivity, or stability compared to similar compounds.

Properties

Molecular Formula

C18H19NO5S3

Molecular Weight

425.5 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO5S3/c1-3-7-24-14-5-4-12(9-15(14)23-2)10-16-17(20)19(18(25)26-16)13-6-8-27(21,22)11-13/h3-5,9-10,13H,1,6-8,11H2,2H3/b16-10-

InChI Key

XHYYLLMFWGPQRY-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OCC=C

Origin of Product

United States

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